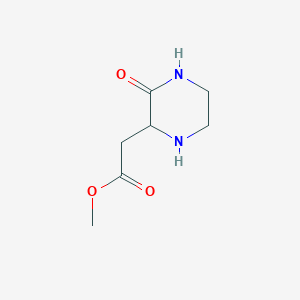

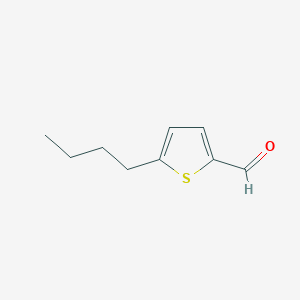

Methyl 2-(3-oxopiperazin-2-yl)acetate

説明

Methyl 2-(3-oxopiperazin-2-yl)acetate is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic systems. It is particularly significant in the field of medicinal chemistry due to its potential role in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of derivatives of methyl 2-(3-oxopiperazin-2-yl)acetate has been explored in the context of creating potent and selective inhibitors for enzymes like aldose reductase (ALR2), which are implicated in diabetic complications. One study describes the synthesis of iminothiazolidin-4-one acetate derivatives by cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature. This process yields methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates with excellent yields and demonstrates the versatility of methyl 2-(3-oxopiperazin-2-yl)acetate as a precursor for various bioactive molecules .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using spectroscopic techniques, and for one compound in particular, compound 2k, the structure was confirmed by X-ray crystallography. This level of analysis is crucial for understanding the structure-activity relationships that underpin the biological activity of these molecules .

Chemical Reactions Analysis

Another study investigates the reactivity of methyl 2-(3-oxopiperazin-2-yl)acetate with N-arylmaleimides. The interaction occurs in boiling methanol with catalytic amounts of acetic acid, leading to the formation of previously undescribed heterocyclic systems. This demonstrates the compound's role as a C-N-dinucleophile and its ability to undergo 1,3-dipolar cycloaddition reactions, resulting in the synthesis of novel annelated 2-oxopiperazines .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of methyl 2-(3-oxopiperazin-2-yl)acetate are not detailed in the provided papers, the studies do highlight the compound's reactivity and potential for forming stable heterocyclic structures. These properties are indicative of its utility in synthesizing compounds with significant biological activity, such as the aldose reductase inhibitors mentioned, which have shown high potency with IC50 values in the low micromolar range .

科学的研究の応用

Synthesis of Novel Annelated 2-Oxopiperazines

Methyl (3-oxopiperazin-2-ylidene) acetate is used in the synthesis of novel annelated 2-oxopiperazines, involving a reaction with N-arylmaleimides. This process results in methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates, revealing its utility in creating new heterocyclic systems (Svetlana et al., 2015).

Cyclization Reactions with Cyanamides

In cyclization reactions, methyl 2-(3-oxopiperazin-2-yl)acetate is used to produce derivatives like 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione. These reactions, involving aryl-, aroyl-, and cyanamides, demonstrate the compound's role in forming complex heterocyclic structures (K. Shikhaliev et al., 2008).

Synthesis of Dibasic GPIIb/IIIa Antagonists

A series of 2-oxopiperazine derivatives, including methyl 2-(3-oxopiperazin-2-yl)acetate, have been synthesized for their ability to inhibit platelet aggregation, showcasing its potential in the medical field, particularly in the treatment of thrombotic diseases (S. Kitamura et al., 2001).

Facile Synthesis of Structurally Diverse 5-Oxopiperazine-2-Carboxylates

Methyl 2-(3-oxopiperazin-2-yl)acetate plays a role in the facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates. This process is significant for creating dipeptide mimics and templates, useful in various biochemical applications (Michael Limbach et al., 2009).

Stereoselective Binding and Interaction Studies

The compound has been involved in studies examining stereoselective binding and interactions, particularly with human serum albumin. These studies shed light on its chiral properties and potential in pharmacological applications (I. Fitos et al., 1986).

Safety And Hazards

“Methyl 2-(3-oxopiperazin-2-yl)acetate” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 - H318, which mean harmful if swallowed and causes serious eye damage, respectively . The precautionary statements are P280 - P305 + P351 + P338, which mean wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

特性

IUPAC Name |

methyl 2-(3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-12-6(10)4-5-7(11)9-3-2-8-5/h5,8H,2-4H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEHBEGTVNYMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388189 | |

| Record name | Methyl (3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-oxopiperazin-2-yl)acetate | |

CAS RN |

89852-17-5 | |

| Record name | Methyl (3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)

![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)